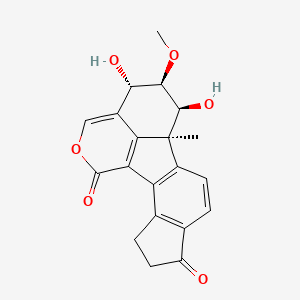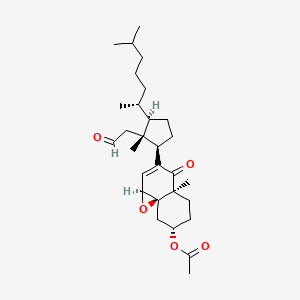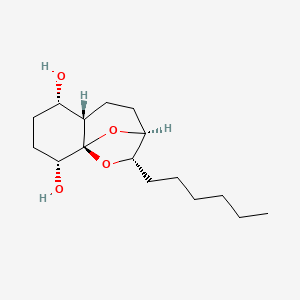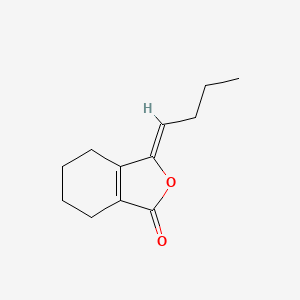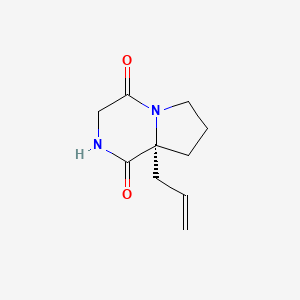
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-8a-(2-propenyl)-, (8aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NNZ-2591 (cyclo-L-glycyl-L-2-allylproline) is an investigational synthetic analog of cyclic glycine-proline (cGP), a breakdown product of human insulin-like growth factor 1 (IGF-1), that has been chemically modified to increase its half-life, stability, and oral bioavailability. It is currently under development by Neuren Pharmaceuticals for the symptomatic treatment of Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes. It was granted Orphan Drug Designation by the FDA in October 2019 and was granted a patent by the European Patent Office in December 2019. Clinical trials are expected to begin in 2020.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Bioactivity in Salt Spring Habitat of Manipur, India : A study by Kannabiran (2016) highlighted the potential of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives as antifungal compounds. They exhibited mild hemolytic activity and moderate toxicity against normal cell lines.
- Antibiofilm Effect Against Gram-negative Bacteria : Research by Rajivgandhi et al. (2018) demonstrated the efficacy of these compounds in inhibiting biofilm formation and reducing viability in preformed biofilms of P. mirabilis and E. coli.
Anti-Cancer Applications
- Potential Against MCF-7 Breast Cancer Cells : A study by Rajivgandhi et al. (2020) reported that Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3 displayed significant anti-cancer properties against MCF-7 human breast cancer cells.
- Investigation of Derivatives : Parrino et al. (2014) found that certain derivatives exhibited modest activity against breast and renal cancer cell lines (Parrino et al., 2014).
Antifouling Applications
- Antifouling Potential in Marine Environments : Nalini et al. (2019) explored the antifouling potential of a compound isolated from marine sponge-associated bacteria. This compound showed promise in inhibiting the growth of fouling bacterial strains (Nalini et al., 2019).
Chemical Synthesis and Structure Elucidation
- Synthesis and Structural Studies : Various studies have been conducted on the synthesis and structural elucidation of Pyrrolo[1,2-a]pyrazine derivatives, contributing to the understanding of their chemical properties and potential applications in various fields (Sanghasen Singh et al., 2022), (Chervyakov & Maslivets, 2013).
Other Applications
- Chitinase Activity in Bacteria : The compound has been identified in bacterial extracts and has been associated with chitinase activity, suggesting potential applications in biocontrol or bioremediation (Zheng Mei-xi, 2014).
Propiedades
Número CAS |
847952-38-9 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1 |
Clave InChI |
WVKCGUOWPZAROG-JTQLQIEISA-N |
SMILES isomérico |
C=CC[C@@]12CCCN1C(=O)CNC2=O |
SMILES |
C=CCC12CCCN1C(=O)CNC2=O |
SMILES canónico |
C=CCC12CCCN1C(=O)CNC2=O |
Otros números CAS |
847952-38-9 |
Sinónimos |
cyclo-L-glycyl-L-2-allylproline NNZ-2591 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




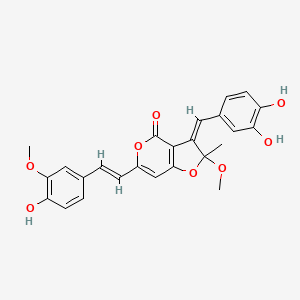

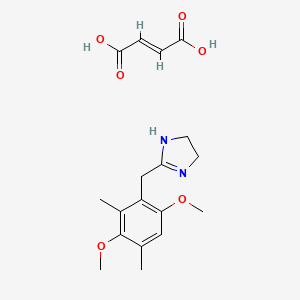

![(3E,5E,11E,13E)-8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1250437.png)
